molecular formula C23H21NO4S B281391 4-Methoxy-N-(7,8,9,10-tetrahydrobenzo[B]naphtho[2,1-D]furan-5-YL)benzenesulfonamide

4-Methoxy-N-(7,8,9,10-tetrahydrobenzo[B]naphtho[2,1-D]furan-5-YL)benzenesulfonamide

Cat. No.: B281391
M. Wt: 407.5 g/mol
InChI Key: FFVNHLBXWDXVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .

Preparation Methods

The synthesis of 4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide typically involves multiple steps. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies involve the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 4-methoxy-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide lies in its specific substitution pattern, which may confer distinct pharmacological properties .

Properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

InChI

InChI=1S/C23H21NO4S/c1-27-15-10-12-16(13-11-15)29(25,26)24-21-14-20-18-7-4-5-9-22(18)28-23(20)19-8-3-2-6-17(19)21/h2-3,6,8,10-14,24H,4-5,7,9H2,1H3

InChI Key

FFVNHLBXWDXVIO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5

Origin of Product

United States

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